2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
Description
The compound 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide (hereafter referred to as the "target compound") is a pyrrolo[3,2-d]pyrimidine derivative featuring a cyclopropyl substituent at position 3, a phenyl group at position 7, and a sulfanyl-linked acetamide moiety with a 2-phenylethyl chain.
Properties
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c30-21(26-14-13-17-7-3-1-4-8-17)16-32-25-28-22-20(18-9-5-2-6-10-18)15-27-23(22)24(31)29(25)19-11-12-19/h1-10,15,19,27H,11-14,16H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNIFHPOJFTWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F3382-2216, primarily targets casein kinase 1 alpha (CK1α) and IKAROS family zinc finger 1/3 (IKZF1/3) . CK1α is a serine/threonine protein kinase involved in various cellular processes, including cell cycle progression and circadian rhythm regulation. IKZF1/3 are transcription factors that play crucial roles in the development and function of the immune system.
Mode of Action
F3382-2216 interacts with its targets by inducing their degradation via the proteasome pathway. This degradation leads to the activation of the p53 signaling pathway and inhibition of the CARD11/BCL10/MALT1 (CBM) complex/NFκB pathway . The compound’s action on these targets results in significant changes in cellular processes, particularly those related to cell proliferation and survival.
Biochemical Pathways
The affected pathways include the p53 signaling pathway and the CBM complex/NFκB pathway. The activation of the p53 pathway leads to the upregulation of p53 and its transcriptional targets, p21 and MDM2. The inhibition of the CBM complex/NFκB pathway results in decreased activity of the CBM complex and inhibition of IκBα and NFκB phosphorylation.
Result of Action
The molecular and cellular effects of F3382-2216’s action include the degradation of CK1α and IKZF1/3, activation of the p53 signaling pathway, and inhibition of the CBM complex/NFκB pathway. These effects lead to the inhibition of tumor growth, making F3382-2216 a potential therapeutic agent for hematopoietic malignancies, such as lymphoma.
Biological Activity
The compound 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide represents a novel pyrrolopyrimidine derivative with potential therapeutic applications. Pyrrolopyrimidines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrrolopyrimidine core , which is recognized for its interaction with various biological targets.
- A cyclopropyl group that is often associated with enhanced biological activity.
- An N-(2-phenylethyl)acetamide moiety , which may influence the compound's pharmacokinetic properties.
Anticancer Activity
Research indicates that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrrolopyrimidine compounds act as potent inhibitors of various kinases involved in cancer progression. The presence of the cyclopropyl group in our compound may enhance its binding affinity to these targets, potentially leading to increased efficacy against cancer cells.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be inferred from studies involving similar pyrrolopyrimidine derivatives that target the COX-2 enzyme. The inhibition of COX-2 is crucial for reducing inflammation, as it plays a significant role in the production of pro-inflammatory prostaglandins. In vitro studies have shown that modifications in the pyrrolopyrimidine structure can lead to improved COX-2 inhibition compared to traditional NSAIDs .
Antimicrobial Activity
Pyrrolopyrimidines have also been evaluated for their antimicrobial properties. The structural features of our compound suggest it may possess activity against both Gram-positive and Gram-negative bacteria. Previous research has highlighted that certain pyrrolopyrimidine derivatives exhibit broad-spectrum antimicrobial effects due to their ability to disrupt bacterial cell wall synthesis .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound against key targets such as COX-2 and various kinases. These studies suggest that the compound can effectively bind to these targets, potentially leading to significant biological effects. For example, docking simulations have indicated favorable interactions between the cyclopropyl group and the active site of kinases, enhancing its potential as an anticancer agent .
Summary Table of Biological Activities
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research. Notably:
-
Antitumor Activity :
- In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, demonstrating cytotoxic effects with a GI50 in the low micromolar range against human cancer cell lines such as CCRF-CEM and Jurkat cells.
- In vivo studies indicated reduced tumor growth in animal models, particularly those resistant to standard chemotherapeutic agents like vincristine and taxol. The mechanism involves binding to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division .
-
Enzyme Inhibition :
- The compound's structure allows it to interact with specific enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to diverse biological effects and may be leveraged for therapeutic applications.
Potential Therapeutic Applications
The unique combination of functional groups in this compound suggests several potential therapeutic applications:
- Cancer Therapy : Given its antitumor properties, the compound could be developed into a new class of anticancer agents targeting microtubule dynamics.
- Antiviral Activity : Preliminary studies indicate that pyrrolopyrimidine derivatives may exhibit antiviral properties, which warrants further investigation into this compound's efficacy against viral infections .
Research Case Studies
Synthesis and Production
The synthesis of 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multi-step organic synthesis techniques. These may include:
- Formation of the Pyrrolopyrimidine Core : Utilizing cyclization reactions.
- Introduction of Functional Groups : Employing nucleophilic substitutions and coupling reactions to add the phenylethyl group.
- Purification Techniques : Such as recrystallization or chromatography to isolate the final product in high purity.
Comparison with Similar Compounds
Structural Analog 1: 2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- Core Structure : Pyrrolo[3,2-d]pyrimidin-4-one.
- Substituent Variations :
- Position 3 : Butyl vs. cyclopropyl in the target.
- Acetamide Chain : 3,4-Dichlorophenyl vs. 2-phenylethyl.
- Impact: The cyclopropyl group in the target may confer improved steric hindrance and metabolic resistance compared to the linear butyl chain.
Structural Analog 2: 2-{[3-Allyl-5-(5-methyl-2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Core Structure: Thieno[2,3-d]pyrimidin-4-one vs. pyrrolo[3,2-d]pyrimidin-4-one in the target.
- Substituent Variations: Heteroatom: Sulfur (thieno) vs. nitrogen (pyrrolo) in the fused ring system. Position 5: 5-Methylfuran vs. phenyl in the target.
- Impact: The thieno core may alter electron distribution, affecting binding affinity in enzyme pockets. The 5-methylfuran substituent in Analog 2 could enhance solubility compared to the hydrophobic phenyl group in the target.
Structural Analog 3: 2-((4-Sulfamoylphenyl)amino)-7-cyclopentyl-N-(2-methoxyphenyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Core Structure : Pyrrolo[2,3-d]pyrimidine (positional isomer of the target’s core).
- Substituent Variations: Position 7: Cyclopentyl vs. phenyl in the target. Functional Groups: Sulfamoylphenylamino and methoxyphenylcarboxamide vs. sulfanyl acetamide.
- Impact :
- Positional isomerism (pyrrolo[2,3-d] vs. [3,2-d]) may lead to distinct binding orientations.
- The sulfamoyl group in Analog 3 could improve water solubility, whereas the target’s 2-phenylethyl chain may favor lipophilic interactions.
Physicochemical and Spectroscopic Data Comparison
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with cyclopropane-functionalized pyrrolo[3,2-d]pyrimidine intermediates. Key steps include:
- Sulfanyl-acetamide coupling : Reaction of 3-cyclopropyl-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidine with mercaptoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- N-(2-phenylethyl) substitution : Amidation using 2-phenylethylamine in the presence of coupling agents like EDC/HOBt . Yield optimization : Temperature control (60–80°C) and solvent polarity (DMF > DMSO) significantly affect reaction efficiency. Lower yields (<40%) are observed with steric hindrance from the cyclopropyl group .
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Cyclization | Piperidine/EtOH, 0–5°C | 55–65% | Byproduct formation due to competing oxo-group reactivity |
| Sulfanyl coupling | K₂CO₃/DMF, 80°C | 30–45% | Steric effects from phenyl and cyclopropyl groups |
Q. How can X-ray crystallography and spectroscopic methods be optimized for structural characterization?
- X-ray crystallography : Single-crystal growth via slow evaporation (acetonitrile/chloroform mixtures) resolves disorder in the cyclopropyl and phenyl groups. Key parameters:
- Resolution: <1.0 Å for accurate bond-length determination (e.g., C–S bond: 1.76–1.82 Å) .
- Thermal displacement parameters (Ueq): <0.05 Ų for heavy atoms to confirm rigidity .
- Spectroscopy :
- ¹H/¹³C NMR : Use deuterated DMSO-d₆ to resolve overlapping signals from the pyrrolo-pyrimidine core (δ 7.2–8.1 ppm for aromatic protons) .
- HRMS : Electrospray ionization (ESI+) with m/z calculated for C₂₅H₂₃N₄O₂S [M+H]⁺: 459.1494; observed: 459.1497 .
Q. What in vitro bioactivity screening protocols are suitable for this compound?
- Enzyme inhibition assays : Use purified kinase targets (e.g., EGFR or Aurora kinases) with ADP-Glo™ kits. IC₅₀ values are calculated via dose-response curves (0.1–100 µM) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. What statistical experimental design approaches are recommended for optimizing reaction parameters?
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to evaluate interactions between temperature (60–100°C), solvent polarity (DMF/DMSO ratio), and catalyst loading (0.5–2.0 mol%).
- Key findings :
- Solvent polarity contributes 58% to yield variance (p < 0.001).
- Optimal conditions: 80°C, DMF:DMSO (3:1), 1.5 mol% catalyst .
- Contradiction resolution : Conflicting solubility data (e.g., DMSO vs. MeCN) can be addressed via Hansen Solubility Parameters (HSP) modeling .
Q. How do computational modeling and DFT studies contribute to understanding electronic properties?
- DFT calculations (B3LYP/6-311+G(d,p)):
- HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.
- Partial charges: Sulfanyl group (δ = −0.32 e) acts as a nucleophilic site .
- Molecular docking (AutoDock Vina): Binding affinity (−9.2 kcal/mol) to EGFR kinase via hydrogen bonds with Met793 and hydrophobic interactions with cyclopropyl .
Q. What strategies are effective in resolving contradictions in solubility and stability data?
- Controlled degradation studies :
- pH-dependent stability: Half-life >48 hours at pH 7.4 (PBS buffer) vs. <12 hours at pH 1.2 (simulated gastric fluid) .
- Light sensitivity: Store in amber vials under N₂ atmosphere to prevent photodegradation of the pyrrolo-pyrimidine core .
- Analytical cross-validation : Pair HPLC-UV (λ = 254 nm) with LC-MS to distinguish degradation products from synthetic impurities .
Q. How can substituent effects on pharmacological activity be systematically investigated?
- SAR studies : Synthesize analogs with:
- Cyclopropyl replacement : Use tert-butyl or trifluoromethyl groups to assess steric/electronic effects .
- Sulfonyl vs. sulfanyl : Compare bioactivity to determine sulfur oxidation state’s role .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Purification bottlenecks :
- Flash chromatography : Use gradients of ethyl acetate/hexane (20:80 to 50:50) to separate diastereomers .
- Recrystallization : Ethanol/water (7:3) yields >95% purity but requires slow cooling (1°C/min) to avoid oiling out .
- Process safety : Monitor exothermic peaks during amidation (DSC analysis) to prevent runaway reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
